2S,4R-Sacubitril

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2S,4R-Sacubitril is a chiral compound and a neprilysin inhibitor. It is commonly used in combination with valsartan, an angiotensin receptor blocker, to treat heart failure. This combination is marketed under the brand name Entresto. Sacubitril works by inhibiting neprilysin, an enzyme responsible for the degradation of natriuretic peptides, which play a crucial role in regulating blood pressure and fluid balance .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2S,4R-Sacubitril involves multiple steps, starting from readily available starting materials. One of the synthetic routes includes the hydrolysis of a precursor compound in the presence of a base and a solvent to form the desired product . The process can be optimized to produce a crystalline form of sacubitril, which is more stable and easier to handle .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in a solid form .

化学反応の分析

Types of Reactions: 2S,4R-Sacubitril undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its activation and metabolism in the body .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include bases for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions are carefully controlled to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound include its active metabolite, LBQ657, which is responsible for its therapeutic effects. Other products may include various intermediates and by-products formed during the synthesis and metabolism .

科学的研究の応用

2S,4R-Sacubitril has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying chiral synthesis and reaction mechanisms. In biology and medicine, it is extensively studied for its role in treating heart failure and its effects on cardiovascular health . In the pharmaceutical industry, it is used in the development of combination therapies for heart failure .

作用機序

2S,4R-Sacubitril is a prodrug that is activated to its active form, LBQ657, by de-ethylation via esterases. LBQ657 inhibits neprilysin, an enzyme that degrades natriuretic peptides such as atrial natriuretic peptide and brain natriuretic peptide. These peptides are involved in reducing blood volume and blood pressure by promoting natriuresis and diuresis. By inhibiting neprilysin, this compound increases the levels of these peptides, leading to vasodilation and reduced blood pressure .

類似化合物との比較

2S,4R-Sacubitril is unique compared to other neprilysin inhibitors due to its specific chiral configuration and its use in combination with valsartan. Similar compounds include other neprilysin inhibitors and angiotensin receptor blockers, such as enalapril and lisinopril. the combination of this compound with valsartan provides a synergistic effect, making it more effective in treating heart failure compared to other single-agent therapies .

生物活性

2S,4R-Sacubitril, commonly known as sacubitril, is a prodrug that acts as a neprilysin inhibitor and is used in combination with valsartan for the treatment of heart failure. This article delves into the biological activity of sacubitril, focusing on its mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant research findings.

Sacubitril is converted in the body to its active metabolite, LBQ657, which inhibits neprilysin—a neutral endopeptidase responsible for the breakdown of natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). By inhibiting neprilysin, sacubitril increases the levels of these peptides, leading to enhanced vasodilation, natriuresis (excretion of sodium in urine), and diuresis (increased urine production) . This mechanism is crucial for managing heart failure symptoms and improving cardiac function.

Key Pathways Affected by Sacubitril

- Inhibition of Neprilysin : Increases endogenous natriuretic peptide levels.

- Activation of the Renin-Angiotensin-Aldosterone System (RAAS) : Valsartan blocks angiotensin II receptors, preventing vasoconstriction and aldosterone-mediated sodium retention.

- Cardiomyocyte Protection : Sacubitril has been shown to attenuate cardiomyocyte cell death and hypertrophy through pathways involving PTEN inhibition and activation of AKT signaling .

Clinical Efficacy

The clinical efficacy of sacubitril/valsartan has been extensively studied in various trials. The PARADIGM-HF trial demonstrated that sacubitril/valsartan significantly reduced cardiovascular mortality and hospitalizations due to heart failure compared to enalapril .

Table 1: Clinical Outcomes from PARADIGM-HF Trial

| Outcome | Sacubitril/Valsartan (N=4187) | Enalapril (N=4213) | Hazard Ratio (95% CI) | P Value |

|---|---|---|---|---|

| Primary composite endpoint | 21.8% | 26.5% | 0.80 (0.73–0.87) | <0.001 |

| Cardiovascular death | 9.0% | 10.9% | 0.80 (0.71–0.89) | |

| Heart failure hospitalization | 12.8% | 15.6% | 0.79 (0.71–0.89) | |

| All-cause mortality | 17.0% | 19.8% | 0.84 (0.76–0.93) | 0.009 |

Safety Profile

Sacubitril/valsartan has been generally well-tolerated in clinical studies, with a safety profile comparable to traditional therapies such as ACE inhibitors. The most common adverse effects include hypotension and hyperkalemia; however, these are not significantly increased compared to enalapril .

Case Studies

- LIFE Study : This study compared sacubitril/valsartan with valsartan in patients with advanced heart failure and found that sacubitril/valsartan improved symptoms and reduced hospitalizations significantly more than valsartan alone .

- Real-World Effectiveness : A recent study assessed the long-term effectiveness of sacubitril/valsartan in older patients with chronic heart failure and found a reduction in hospitalizations by over 26%, indicating its robust performance in real-world settings .

特性

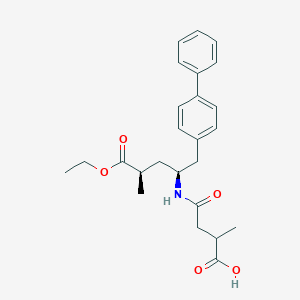

IUPAC Name |

4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-2-methyl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO5/c1-4-31-25(30)18(3)14-22(26-23(27)15-17(2)24(28)29)16-19-10-12-21(13-11-19)20-8-6-5-7-9-20/h5-13,17-18,22H,4,14-16H2,1-3H3,(H,26,27)(H,28,29)/t17?,18-,22+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXUXKNARJSTMZ-CZCIXBEGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。